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molecular formula C21H15N3O2 B8416587 4-Oxo-1-phenyl-7-(4-pyridyl)quinoline-3-carboxamide

4-Oxo-1-phenyl-7-(4-pyridyl)quinoline-3-carboxamide

Cat. No. B8416587
M. Wt: 341.4 g/mol
InChI Key: ICEIHYHRCJNUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622967

Procedure details

Novel quinolones (see Examples 1, 2, 3, 4, 5, 6 and 7) of this invention may be prepared by a mild ring closure reaction of ethyl 2-[4-(4-pyridyl)-2-fluoro-benzoyl]-3-phenylamino-propenoate (Formula 3) with sodium hydride in dioxane followed by treatment of the propeonate with ammonia to afford the desired 1,4-dihydro-1-phenyl-7-(4-pyridyl)-4-oxo-3-quinolinecarboxamide (Formula 5) as shown in Scheme 1.
[Compound]
Name
quinolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-[4-(4-pyridyl)-2-fluoro-benzoyl]-3-phenylamino-propenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:28]=[CH:27][C:10]([C:11]([C:13](=[CH:19][NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:14](OCC)=[O:15])=[O:12])=[C:9](F)[CH:8]=2)=[CH:3][CH:2]=1.[H-].[Na+].[NH3:32]>O1CCOCC1>[C:21]1([N:20]2[C:27]3[C:10](=[CH:9][CH:8]=[C:7]([C:4]4[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=4)[CH:28]=3)[C:11](=[O:12])[C:13]([C:14]([NH2:32])=[O:15])=[CH:19]2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
quinolones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-[4-(4-pyridyl)-2-fluoro-benzoyl]-3-phenylamino-propenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC(=C(C(=O)C(C(=O)OCC)=CNC2=CC=CC=C2)C=C1)F
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC(=C(C(=O)C(C(=O)OCC)=CNC2=CC=CC=C2)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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